molecular formula C9H10N4O2 B13788548 2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine CAS No. 86044-59-9

2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine

Cat. No.: B13788548
CAS No.: 86044-59-9
M. Wt: 206.20 g/mol
InChI Key: FVNHMHIVPIUGPW-QCDXTXTGSA-N
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Description

2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine is a compound that features a guanidine group linked to a benzodioxole moiety. Guanidine derivatives are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines, including 2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine, often involves the reaction of amines with carbodiimides or thioureas. Transition-metal-catalyzed guanidine synthesis is also a common method, utilizing catalysts such as copper or palladium . The reaction conditions typically include mild temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of guanidines can involve large-scale catalytic guanylation reactions. These methods are designed to be efficient and cost-effective, often employing continuous flow reactors to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine is unique due to its specific structure, which combines the properties of guanidine and benzodioxole. This combination enhances its ability to interact with biological membranes and enzymes, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

86044-59-9

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine

InChI

InChI=1S/C9H10N4O2/c10-9(11)13-12-4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H4,10,11,13)/b12-4-

InChI Key

FVNHMHIVPIUGPW-QCDXTXTGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\N=C(N)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NN=C(N)N

Origin of Product

United States

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